molecular formula C21H26ClNO4 B13976857 Morpholine, 4-(2-((alpha-(p-chlorophenyl)-2,6-dimethoxy-p-tolyl)oxy)ethyl)- CAS No. 32650-72-9

Morpholine, 4-(2-((alpha-(p-chlorophenyl)-2,6-dimethoxy-p-tolyl)oxy)ethyl)-

Cat. No.: B13976857
CAS No.: 32650-72-9
M. Wt: 391.9 g/mol
InChI Key: SYSWKYHOTLNNFP-UHFFFAOYSA-N
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Description

Morpholine, 4-(2-((alpha-(p-chlorophenyl)-2,6-dimethoxy-p-tolyl)oxy)ethyl)- is a complex organic compound with a morpholine ring structure. This compound is characterized by the presence of a p-chlorophenyl group, two methoxy groups, and a p-tolyl group attached to the morpholine ring through an ethyl linker. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(2-((alpha-(p-chlorophenyl)-2,6-dimethoxy-p-tolyl)oxy)ethyl)- typically involves multiple steps. One common method includes the reaction of morpholine with a suitable halogenated precursor, such as 4-chlorobenzyl chloride, in the presence of a base like sodium hydroxide. This reaction forms the intermediate compound, which is then further reacted with 2,6-dimethoxy-p-tolyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(2-((alpha-(p-chlorophenyl)-2,6-dimethoxy-p-tolyl)oxy)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Morpholine, 4-(2-((alpha-(p-chlorophenyl)-2,6-dimethoxy-p-tolyl)oxy)ethyl)- is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which Morpholine, 4-(2-((alpha-(p-chlorophenyl)-2,6-dimethoxy-p-tolyl)oxy)ethyl)- exerts its effects involves interaction with specific molecular targets. The p-chlorophenyl group and methoxy groups play a crucial role in binding to target proteins or enzymes, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Morpholine, 4-[(4-chlorophenyl)sulfonyl]-
  • Thiazole derivatives
  • Tertiary phosphines

Uniqueness

Morpholine, 4-(2-((alpha-(p-chlorophenyl)-2,6-dimethoxy-p-tolyl)oxy)ethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.

This detailed article provides a comprehensive overview of Morpholine, 4-(2-((alpha-(p-chlorophenyl)-2,6-dimethoxy-p-tolyl)oxy)ethyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

32650-72-9

Molecular Formula

C21H26ClNO4

Molecular Weight

391.9 g/mol

IUPAC Name

4-[2-[4-[(4-chlorophenyl)methyl]-2,6-dimethoxyphenoxy]ethyl]morpholine

InChI

InChI=1S/C21H26ClNO4/c1-24-19-14-17(13-16-3-5-18(22)6-4-16)15-20(25-2)21(19)27-12-9-23-7-10-26-11-8-23/h3-6,14-15H,7-13H2,1-2H3

InChI Key

SYSWKYHOTLNNFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OCCN2CCOCC2)OC)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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